molecular formula C7H10OS B8671787 Thiophene, 2-(1-methylethoxy)- CAS No. 37723-48-1

Thiophene, 2-(1-methylethoxy)-

Cat. No.: B8671787
CAS No.: 37723-48-1
M. Wt: 142.22 g/mol
InChI Key: MJNYEJSKSHRONK-UHFFFAOYSA-N
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Description

Thiophene, 2-(1-methylethoxy)- is a chemical compound belonging to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry due to their unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Thiophene, 2-(1-methylethoxy)- typically involves the reaction of thiophene with isopropyl alcohol in the presence of a suitable catalyst. One common method is the Williamson ether synthesis, where thiophene is reacted with isopropyl alcohol in the presence of a strong base such as sodium hydride or potassium tert-butoxide .

Industrial Production Methods: Industrial production of Thiophene, 2-(1-methylethoxy)- may involve continuous flow processes to ensure high yield and purity. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and efficiency .

Chemical Reactions Analysis

Types of Reactions: Thiophene, 2-(1-methylethoxy)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Thiophene, 2-(1-methylethoxy)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Thiophene, 2-(1-methylethoxy)- involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Uniqueness: Thiophene, 2-(1-methylethoxy)- is unique due to the presence of the isopropyl group attached via an oxygen atom, which imparts distinct chemical and physical properties compared to other thiophene derivatives.

Properties

CAS No.

37723-48-1

Molecular Formula

C7H10OS

Molecular Weight

142.22 g/mol

IUPAC Name

2-propan-2-yloxythiophene

InChI

InChI=1S/C7H10OS/c1-6(2)8-7-4-3-5-9-7/h3-6H,1-2H3

InChI Key

MJNYEJSKSHRONK-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=CS1

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of 10 mL anhydrous isopropanol and 5 mL anhydrous tetrahydrofuran under argon at room temperature was added sodium metal (350 mg, 15.22 mmol). The resulting mixture was stirred vigorously at 35° C. until all the sodium metal was consumed (ca. 20 minutes). Copper(I) iodide (386 mg, 2.03 mmol) and 2-iodothiophene (2.13 g, 10.14 mmol) were added and the resulting suspension heated to 90° C. and stirred vigorously for 16 h. After cooling to room temperature, 20 mL of 0.5 M potassium cyanide aqueous solution was added and the resulting mixture stirred for 30 minutes. Organics were extracted with hexanes (2×75 mL), washed with water (3×50 mL) and brine (50 mL), dried over magnesium sulfate, filtered and concentrated. The residue was subjected to chromatography on silica gel (100% hexanes) to give 2-isopropoxythiophene (250 mg, 16%). Used without further characterization.
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
350 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
reactant
Reaction Step Four
Quantity
2.13 g
Type
reactant
Reaction Step Five
Name
Copper(I) iodide
Quantity
386 mg
Type
catalyst
Reaction Step Five

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